molecular formula C12H13FO2 B12069191 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde

Cat. No.: B12069191
M. Wt: 208.23 g/mol
InChI Key: CWROUIOWDMJATI-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is an organic compound with a unique structure that includes a cyclobutylmethoxy group and a fluorine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Formation of the Benzaldehyde Core: The final step involves the formylation of the aromatic ring, which can be achieved using a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(Cyclobutylmethoxy)-5-fluorobenzoic acid.

    Reduction: 2-(Cyclobutylmethoxy)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)benzaldehyde: Lacks the fluorine atom, which may reduce its reactivity and binding affinity in biological systems.

    5-Fluoro-2-methoxybenzaldehyde: Lacks the cyclobutyl group, which may affect its steric properties and overall reactivity.

Uniqueness

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is unique due to the combination of the cyclobutylmethoxy group and the fluorine atom, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

2-(cyclobutylmethoxy)-5-fluorobenzaldehyde

InChI

InChI=1S/C12H13FO2/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2

InChI Key

CWROUIOWDMJATI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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